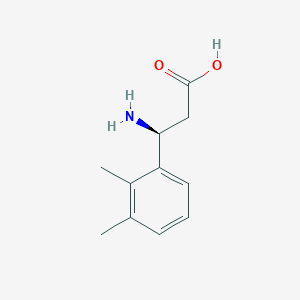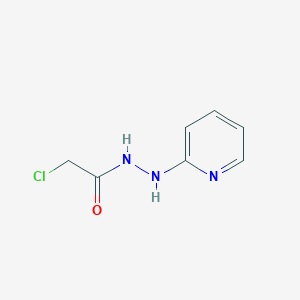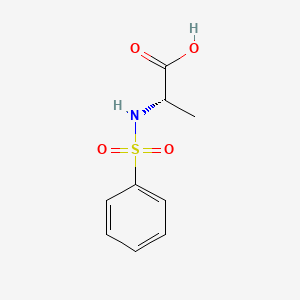![molecular formula C8H9NO B6142263 N-[(2-methylphenyl)methylidene]hydroxylamine CAS No. 14683-79-5](/img/structure/B6142263.png)
N-[(2-methylphenyl)methylidene]hydroxylamine
Descripción general
Descripción
“N-[(2-methylphenyl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 14683-79-5 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methylbenzaldehyde oxime .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 48-49 degrees Celsius .Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)methylidene]hydroxylamine is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other macromolecules. This compound is also used in the synthesis of polymers and in the production of inorganic materials.
Mecanismo De Acción
Target of Action
2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that primarily targets aldehydes and ketones . The compound acts as a nucleophile, reacting with these targets to form oximes .
Mode of Action
The mode of action of 2-Methylbenzaldehyde oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .
Pharmacokinetics
Oximes in general are known to have diverse biological and pharmacological applications . They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Result of Action
The result of the action of 2-Methylbenzaldehyde oxime is the formation of oximes from aldehydes and ketones . This reaction is essentially irreversible, leading to the dehydration of the adduct . The formation of oximes can have various biological implications, depending on the specific aldehyde or ketone involved .
Action Environment
The action of 2-Methylbenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction of the compound with aldehydes and ketones to form oximes . Additionally, the reaction can be influenced by the temperature and the solvent used .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methylphenyl)methylidene]hydroxylamine is a useful reagent for a variety of lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and can be used in a variety of reactions. However, it is hygroscopic and can be sensitive to light and air. It is also corrosive and can cause skin irritation.
Direcciones Futuras
The potential applications of N-[(2-methylphenyl)methylidene]hydroxylamine are vast and there are many future directions for research. These include the development of new synthetic methods for the synthesis of this compound, the development of new applications for this compound, and the exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound and its potential toxicity should be explored. Finally, research into new methods of purification and storage of this compound should be conducted.
Métodos De Síntesis
N-[(2-methylphenyl)methylidene]hydroxylamine is synthesized from the reaction of 2-methylphenol and hydroxylamine hydrochloride in the presence of a base. The reaction takes place in an aqueous solution at room temperature and can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is exothermic and produces a clear solution. The reaction is typically monitored by thin-layer chromatography and the product is isolated by crystallization.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(NE)-N-[(2-methylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLLNMVPNCXCIM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299613 | |
| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24652-62-8 | |
| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24652-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
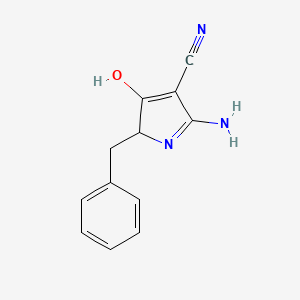

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)
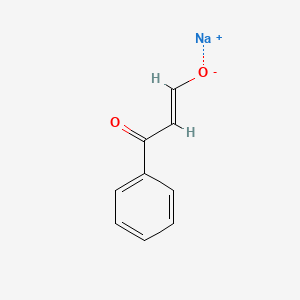


![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
